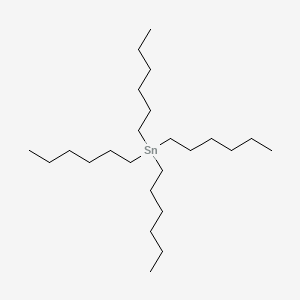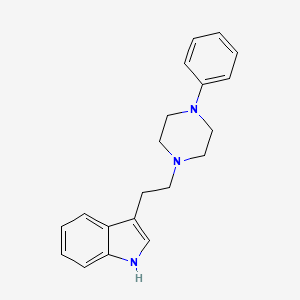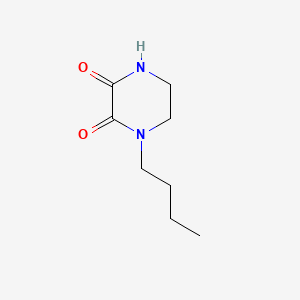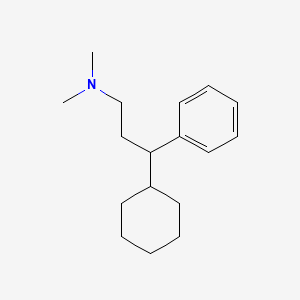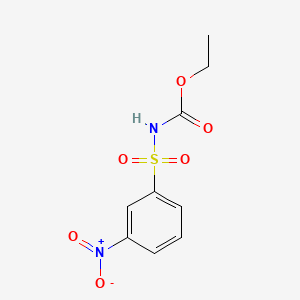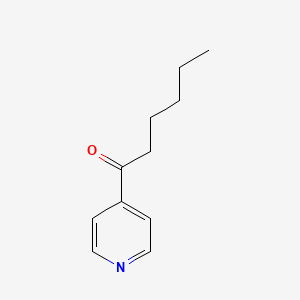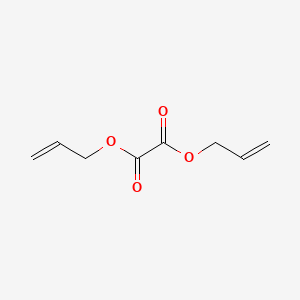
Diallyl oxalate
Overview
Description
Diallyl oxalate is a chemical compound with the molecular formula C8H10O4 . It has an average mass of 170.163 Da and a monoisotopic mass of 170.057907 Da . It is also known by other names such as Ethanedioic acid, di-2-propen-1-yl ester .
Molecular Structure Analysis
The molecular structure of this compound consists of eight carbon atoms, ten hydrogen atoms, and four oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is noted that oxalate half-esters, a group to which this compound belongs, are susceptible to radical decarboxylation and deoxygenations .Physical And Chemical Properties Analysis
This compound has a molecular weight of 170.16 . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.Scientific Research Applications
Pyrolysis and Thermal Decomposition
The unsensitized thermal decomposition of diallyl oxalate (DAO) vapor has been studied to understand the kinetics of its decomposition. This process involves the formation of allyl radicals and carbon dioxide, making DAO a suitable subject for studying the reactions of allyl radicals (James & Kambanis, 1969). Further investigations into the thermolytic reactions of DAO vapor revealed its stability and the reactivity of allyl radicals, offering insights into the metathesis reactions involving allylic groups (Louw, 2010).
Polymerization and Material Science
DAO has been a subject in the study of radical polymerization, particularly in the context of cyclopolymerization. Research has been conducted on the kinetics of the polymerization of DAO and its behavior in the formation of various polymers, which is significant for material science applications (Matsumoto, Oiwa, & Yamawaki, 1970; 1984).
Environmental Applications
In an environmental context, DAO has been used in the development of polymeric adsorbents for the recovery of uranium from seawater. This research highlights the potential of DAO-based materials in environmental cleanup and resource recovery applications (Dietz et al., 2016).
Bioremediation and Biochemical Applications
The biochemical production of oxalate by fungi, which is relevant in environmental biotechnology, biodeterioration, and bioremediation, is another area where this compound may have indirect implications. Oxalate plays a significant role in metal and mineral transformations mediated by fungi (Gadd et al., 2014).
Medical and Pharmacological Research
In medical and pharmacological research, although directly involving DAO was not found, research related to diallyl compounds such as diallyl sulfide and diallyl disulfide, which are structurally related to DAO, shows potential in cancer prevention and immune modulation (Wargovich, 1987; Horn et al., 2017).
Mechanism of Action
Target of Action
Diallyl oxalate (DAOx) is a chemical compound with the formula C8H10O4 One study has shown that daox can be grafted onto polyamide 6 fabrics to create a material capable of adsorbing uranium from seawater . This suggests that uranium ions could be considered a target of DAOx in this specific context.
Mode of Action
The mode of action of DAOx is largely dependent on its application. In the context of uranium removal from seawater, DAOx is grafted onto polyamide 6 fabrics. The resulting material is then exposed to seawater, where it adsorbs uranium ions
Biochemical Pathways
For instance, oxalates are involved in the degradation of the lignocellulose complex by fungi . They also participate in the biogeochemical cycles of certain nutrients and influence their bioavailability .
Result of Action
The result of DAOx’s action is largely dependent on its application. In the context of uranium removal from seawater, the action of DAOx results in the adsorption of uranium ions onto the polyamide 6 fabric . This allows for the effective removal of uranium from the seawater.
Action Environment
The environment in which DAOx acts can influence its efficacy and stability. For instance, in the uranium removal application, the presence of seawater is a critical environmental factor
properties
IUPAC Name |
bis(prop-2-enyl) oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-3-5-11-7(9)8(10)12-6-4-2/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXRKRANFLFTFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060659 | |
| Record name | Ethanedioic acid, di-2-propenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
615-99-6 | |
| Record name | Diallyl oxalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diallyl oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diallyl oxalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanedioic acid, 1,2-di-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanedioic acid, di-2-propenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyl oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIALLYL OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I61CO7YD18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-dimethyl-8-[2-[methyl(1-phenylpropan-2-yl)amino]ethylamino]-7H-purine-2,6-dione;hydrochloride](/img/structure/B1617948.png)



